3-Iodo-4-((1,1,1-trifluoropropan-2-yl)oxy)tetrahydrothiophene 1,1-dioxide
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Overview
Description
3-Iodo-4-((1,1,1-trifluoropropan-2-yl)oxy)tetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C7H10F3IO3S. It is characterized by the presence of an iodine atom, a trifluoropropyl group, and a tetrahydrothiophene ring with a dioxide functionality. This compound is primarily used for research purposes and has applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-((1,1,1-trifluoropropan-2-yl)oxy)tetrahydrothiophene 1,1-dioxide involves multiple steps. One common method includes the reaction of 3-iodotetrahydrothiophene 1,1-dioxide with 1,1,1-trifluoropropan-2-ol under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the desired product .
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-((1,1,1-trifluoropropan-2-yl)oxy)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the iodine atom or to alter the oxidation state of the sulfur atom.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in solvents such as acetonitrile or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
3-Iodo-4-((1,1,1-trifluoropropan-2-yl)oxy)tetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Iodo-4-((1,1,1-trifluoropropan-2-yl)oxy)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The trifluoropropyl group and iodine atom can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-((1,1,1-trifluoropropan-2-yl)oxy)tetrahydrothiophene 1,1-dioxide
- 3-Chloro-4-((1,1,1-trifluoropropan-2-yl)oxy)tetrahydrothiophene 1,1-dioxide
- 3-Fluoro-4-((1,1,1-trifluoropropan-2-yl)oxy)tetrahydrothiophene 1,1-dioxide
Uniqueness
The uniqueness of 3-Iodo-4-((1,1,1-trifluoropropan-2-yl)oxy)tetrahydrothiophene 1,1-dioxide lies in its iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The presence of the trifluoropropyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H10F3IO3S |
---|---|
Molecular Weight |
358.12 g/mol |
IUPAC Name |
3-iodo-4-(1,1,1-trifluoropropan-2-yloxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C7H10F3IO3S/c1-4(7(8,9)10)14-6-3-15(12,13)2-5(6)11/h4-6H,2-3H2,1H3 |
InChI Key |
OBJVXWSPKCRVOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)OC1CS(=O)(=O)CC1I |
Origin of Product |
United States |
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